molecular formula C10H18N2S B2931346 N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine CAS No. 626216-45-3

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

Cat. No.: B2931346
CAS No.: 626216-45-3
M. Wt: 198.33
InChI Key: WNDWOEWEQBGZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine can be synthesized through a reaction involving 1,3-dibromopropane and methylamine under basic conditions . The specific steps include:

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The specific pathways and targets depend on the context of its use, such as in proteomics or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-thiophen-2-ylmethyl-propane-1,3-diamine is unique due to its thiophen-2-ylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications, such as proteomics .

Properties

IUPAC Name

N',N'-dimethyl-N-(thiophen-2-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-12(2)7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWOEWEQBGZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.